molecular formula C8H13NO B6243786 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine CAS No. 2514950-31-1

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B6243786
CAS RN: 2514950-31-1
M. Wt: 139.2
InChI Key:
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Description

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine, also known as OPC-163493, is a novel compound with potential applications in scientific research. It belongs to the class of bicyclic amines and has a unique chemical structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine acts by binding to the allosteric site of mGluR7, thereby inhibiting its activity and modulating the release of neurotransmitters such as glutamate and GABA. This mechanism of action makes it a valuable tool for investigating the role of mGluR7 in various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of anxiety and depression-like behaviors, and the improvement of cognitive function. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine is its high selectivity and potency for mGluR7, which makes it a valuable tool for investigating the role of this receptor in various biological processes. However, its limited solubility and stability may pose challenges in some experimental setups, and further research is needed to optimize its use in different contexts.

Future Directions

There are several potential future directions for research on 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine, including its use in the study of neuroinflammation, pain, and addiction. It may also have applications in the development of new drugs for the treatment of various neurological and psychiatric disorders. Further investigation is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine involves a multistep process that starts with the preparation of the oxetane ring, followed by the formation of the bicyclic pentane ring and the introduction of the amine group. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine has been shown to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine involves the formation of the oxetane ring followed by the bicyclic ring system. The amine group is then introduced to the bicyclic ring system.", "Starting Materials": [ "Cyclopropane", "Ethyl bromoacetate", "Sodium hydride", "Benzene", "Sodium borohydride", "Ammonium chloride", "Sodium hydroxide", "1,3-dibromopropane", "Ammonia" ], "Reaction": [ "Cyclopropane is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(bromomethyl)cyclopropanecarboxylate.", "The resulting product is then reacted with benzene in the presence of sodium borohydride to form 3-(oxetan-3-yl)propanoic acid.", "The oxetane ring is then formed by reacting 3-(oxetan-3-yl)propanoic acid with ammonium chloride and sodium hydroxide.", "The resulting product is then reacted with 1,3-dibromopropane in the presence of sodium hydride to form 3-(oxetan-3-yl)bicyclo[1.1.1]pentane.", "Finally, the amine group is introduced by reacting 3-(oxetan-3-yl)bicyclo[1.1.1]pentane with ammonia in the presence of sodium hydroxide to form 3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine." ] }

CAS RN

2514950-31-1

Product Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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